(R)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
tert-butyl (3R)-3-[(2-methoxyacetyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-7-5-6-10(8-15)14-11(16)9-18-4/h10H,5-9H2,1-4H3,(H,14,16)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTUXRCMCMDZPF-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Direct Acylation of Boc-Protected Piperidine
Method 2A: Methoxyacetyl Chloride Coupling
A solution of tert-butyl piperidine-1-carboxylate (1.0 equiv) in DCM is cooled to 0°C, followed by sequential addition of methoxyacetyl chloride (1.2 equiv) and DIPEA (3.0 equiv). The reaction is stirred at 25°C for 6–8 hours, quenched with water, and extracted with DCM. The organic layer is concentrated and purified via flash chromatography (hexane/EtOAc).
Optimization Insights
- Base: DIPEA outperforms TEA in minimizing racemization.
- Temperature: Reactions below 30°C preserve stereochemical integrity.
- Yield: 68–75%.
Method 2B: HATU-Mediated Amidation
For acid-sensitive substrates, methoxyacetic acid (1.5 equiv) is activated with HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF. After 10 minutes, tert-butyl piperidine-1-carboxylate is added, and the mixture is stirred at 25°C for 12 hours. Purification via column chromatography (SiO₂, 5% MeOH/DCM) affords the product.
Advantages
Resolution of (R)-Enantiomer
Chiral separation is achieved via diastereomeric salt formation or preparative chiral HPLC.
Method 3A: Diastereomeric Salt Formation
The racemic Boc-protected amide is treated with (S)-mandelic acid (1.0 equiv) in ethanol/water (4:1). Crystallization at 4°C yields the (R)-enantiomer salt, which is neutralized with NaHCO₃ to recover the free base.
Method 3B: Chiral HPLC
- Column: Chiralpak IC (250 × 4.6 mm, 5 µm).
- Mobile Phase: Hexane/EtOH (80:20) at 1.0 mL/min.
- Retention Time: (R)-enantiomer = 12.3 min; (S)-enantiomer = 14.8 min.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Stereocontrol | Scalability |
|---|---|---|---|---|---|
| Acyl Chloride (2A) | Direct acylation | 68–75 | 95–98 | Moderate | High |
| HATU (2B) | Amide coupling | 70–78 | 97–99 | High | Moderate |
| Chiral HPLC (3B) | Enantiomer separation | 40–50 | 99.5 | Excellent | Low |
Trade-offs:
- Acyl chloride routes offer scalability but require stringent temperature control to prevent racemization.
- HATU-mediated coupling ensures higher stereopurity but incurs higher reagent costs.
Process-Scale Considerations
Solvent Selection
- Preferred: Ethyl acetate (EtOAc) and THF balance reactivity and environmental safety.
- Avoid: DMF and NMP due to challenging removal in large batches.
Catalytic Asymmetric Synthesis
Recent advances employ chiral Lewis acids (e.g., Cu(I)/BOX complexes) to directly install the 2-methoxyacetamido group with >90% ee. However, these methods remain experimental and lack scalability.
Analytical Characterization
¹H NMR (CDCl₃)
HPLC-MS
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (R)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical transformations.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with specific enzymes or receptors can provide insights into biological processes.
Medicine: In the medical field, this compound has potential applications in drug development. It can serve as a precursor for the synthesis of pharmaceuticals, particularly those targeting neurological disorders or pain management.
Industry: In industry, (R)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate can be used in the production of specialty chemicals, coatings, and other materials. Its properties may enhance the performance of these products.
Wirkmechanismus
The mechanism by which (R)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the specific biological system or disease being targeted.
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Molecular Properties
Key analogs of this compound include piperidine derivatives with substituents at the 3-position, such as heterocyclic moieties or alternative amide groups. Below is a comparative analysis based on molecular features, synthesis, and available
Key Differences and Implications
Substituent Complexity: The target compound has a simple 2-methoxyacetamido group, contributing to a lower molecular weight (~288 g/mol) and enhanced solubility in polar solvents compared to bulkier analogs.
Synthetic Efficiency: The tosyl-pyrrolo-pyrazine analog was synthesized in 74% yield via silica gel chromatography (0–5% MeOH/DCM gradient), achieving 97% UV purity .
Stability and Reactivity :
- The Boc group in all compounds ensures stability during synthetic manipulations. However, the heterocyclic analogs may require additional steps (e.g., hydrogenation in Step G ) to remove protective groups or modify reactivity, whereas the target compound’s 2-methoxyacetamido group is less sterically hindered, facilitating downstream functionalization.
Biological Relevance :
- Heterocyclic analogs (e.g., imidazo-pyrrolo-pyrazine derivatives) are often explored as kinase inhibitors or anticancer agents due to their planar aromatic systems. The target compound, with its smaller substituent, may serve as a precursor for prodrugs or modular scaffolds requiring further derivatization .
Biologische Aktivität
(R)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate, with the CAS number 886362-32-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's properties, biological activity, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a piperidine ring substituted with a methoxyacetamido group. The structural characteristics influence its interaction with biological targets, impacting its pharmacological profile.
Biological Activity
The biological activity of (R)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate primarily revolves around its role as a potential therapeutic agent. The following sections outline the key findings from various studies.
Research indicates that this compound may act through modulation of specific protein interactions, particularly in the context of targeted protein degradation (PROTAC technology). The amide-to-ester substitution strategy has been explored to enhance bioactivity and permeability, suggesting that structural modifications can significantly affect its mechanism of action .
2. Anticancer Properties
Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar piperidine structures have been reported to induce apoptosis in cancer cells through the activation of apoptotic pathways. The presence of the methoxyacetamido group may enhance these effects by improving solubility and cellular uptake .
3. Pharmacokinetics and Bioavailability
The pharmacokinetic profile of (R)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate suggests favorable absorption characteristics. Studies on related compounds indicate that modifications can lead to increased stability in plasma and improved membrane permeability, which are critical for effective drug delivery .
Case Studies
Several case studies highlight the biological activity of related compounds:
Q & A
Basic Research Questions
Q. What are the key steps and considerations for synthesizing (R)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate with high stereochemical purity?
- Methodological Answer : The synthesis typically involves:
- Chiral resolution : Use of enantioselective catalysts or chiral auxiliaries to ensure the (R)-configuration, as seen in structurally similar piperidine derivatives .
- Protection/deprotection strategies : The tert-butyloxycarbonyl (Boc) group is introduced early to protect the piperidine nitrogen, followed by selective deprotection for subsequent functionalization (e.g., methoxyacetamide coupling) .
- Reagent selection : Methoxyacetyl chloride or active esters are preferred for amide bond formation to minimize racemization .
Q. How can researchers confirm the structural integrity and stereochemistry of this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR to verify methoxyacetamide and Boc group placement. Nuclear Overhauser Effect (NOE) experiments can confirm spatial arrangements .
- X-ray crystallography : Single-crystal analysis resolves absolute stereochemistry, as demonstrated in analogous piperidine-carboxylate structures .
- Chiral HPLC : To assess enantiomeric excess (>98% for pharmaceutical-grade intermediates) .
Q. What are the primary applications of this compound in early-stage drug discovery?
- Methodological Answer :
- Scaffold for protease inhibitors : The piperidine core and methoxyacetamide group are common in targeting enzymes like serine proteases or kinases .
- Pharmacophore optimization : The tert-butyl ester enhances lipophilicity for blood-brain barrier penetration in neuropharmacological studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature (0–25°C), solvent polarity (THF vs. DCM), and base (DIPEA vs. TEA) during amide coupling to identify optimal parameters .
- Kinetic studies : Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., Boc deprotection with TFA) .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenolysis) may enhance selectivity in deprotection steps .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Purity validation : Use HPLC-MS to rule out impurities (>99% purity required for biological assays) .
- Assay standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Target profiling : Compare binding affinities across orthologous targets (e.g., human vs. murine enzymes) to identify species-specific effects .
Q. How can researchers elucidate the compound’s interaction with biological targets at the molecular level?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (/) to receptors like GPCRs .
- Molecular dynamics (MD) simulations : Model hydrogen bonding between the methoxyacetamide group and catalytic residues (e.g., Asp189 in trypsin-like proteases) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (, ) for enzyme-inhibitor complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
